Insulin levels modulator
Description
Significance of Insulin (B600854) Homeostasis in Physiological Regulation
Insulin homeostasis, the dynamic balance between insulin secretion and insulin sensitivity, is paramount for normal physiological function. Primarily produced by the β-cells of the pancreas, insulin is the body's chief anabolic hormone, orchestrating the use and storage of nutrients. nv.govdroracle.ai Its principal role is to regulate blood glucose levels by facilitating glucose uptake into insulin-sensitive tissues such as skeletal muscle, liver, and adipose tissue. e-dmj.orguchicagomedicine.org In the liver, insulin promotes the conversion of glucose into glycogen (B147801) for storage and suppresses glucose production (gluconeogenesis). uchicagomedicine.orgacs.org In muscle and fat cells, it stimulates the translocation of glucose transporters to the cell surface, enhancing glucose uptake. nih.gov
Beyond glucose regulation, insulin's influence extends to lipid and protein metabolism. It inhibits the breakdown of fats in adipose tissue and promotes the synthesis of proteins, contributing to cell growth and differentiation. droracle.aifrontiersin.org The precise control of insulin secretion in response to nutrient cues, particularly glucose, is therefore essential for maintaining a stable internal metabolic environment. globalrph.comjournalofcomprehensivehealth.co.in Any disruption to this delicate equilibrium can have widespread physiological consequences, underscoring the critical importance of understanding the mechanisms that maintain insulin homeostasis.
Pathophysiological Contexts Requiring Insulin Level Modulation Research
A number of pathological conditions are rooted in the failure to maintain insulin homeostasis, creating a pressing need for research into insulin level modulation. The most prominent of these is diabetes mellitus. Type 1 diabetes is characterized by an absolute deficiency of insulin due to the autoimmune destruction of pancreatic β-cells. nih.gov Conversely, type 2 diabetes is defined by a combination of insulin resistance, where tissues fail to respond effectively to insulin, and a progressive decline in β-cell function. diabetesjournals.orgbmj.com In the early stages of type 2 diabetes, the pancreas compensates for insulin resistance by secreting higher levels of insulin (hyperinsulinemia) to maintain normal blood glucose. bmj.com However, over time, the β-cells may become exhausted, leading to insufficient insulin production and hyperglycemia.
Insulin resistance is not only a hallmark of type 2 diabetes but also a central feature of the metabolic syndrome, a cluster of conditions that includes obesity, high blood pressure, and abnormal cholesterol levels. frontiersin.orgbmj.com Research into insulin modulation is also relevant to conditions like polycystic ovary syndrome (PCOS), which is often associated with insulin resistance, and non-alcoholic fatty liver disease (NAFLD), where hepatic insulin resistance plays a key pathogenic role. frontiersin.orgnih.gov Furthermore, emerging evidence links central insulin resistance in the brain to neurodegenerative diseases such as Alzheimer's disease, opening new avenues for investigation. uchicagomedicine.org Understanding how to chemically modulate insulin levels and sensitivity is therefore crucial for developing strategies to address these widespread and serious health issues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]-1-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)-5-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS/c1-4-6-17-16(20(29)23-11-15-10-22-13-27(15)3)12-25-28(17)21-24-9-14(2)19(26-21)18-7-5-8-30-18/h5,7-10,12-13H,4,6,11H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIGHGGCWSBIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC=C(C(=N2)C3=CC=CS3)C)C(=O)NCC4=CN=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Dissection of Insulin Level Modulator Compound Actions
Modulation of Pancreatic Beta-Cell Insulin (B600854) Dynamics
Regulation of Insulin Biosynthesis and Processing
The endoplasmic reticulum (ER) is a critical organelle within pancreatic beta-cells, responsible for the synthesis, folding, and maturation of proinsulin, which accounts for up to half of the total protein production in these specialized cells. acs.org The high demand for insulin production makes beta-cells particularly susceptible to ER stress, a state where the folding capacity of the ER is overwhelmed by the influx of newly synthesized proteins. frontiersin.orgnih.gov This can be exacerbated by conditions such as chronic hyperglycemia and obesity. nih.gov To cope with this, beta-cells activate a sophisticated signaling network known as the Unfolded Protein Response (UPR). nih.govoup.com
The UPR is mediated by three main ER-resident transmembrane proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). frontiersin.orgnih.gov Under normal conditions, these sensors are kept inactive by binding to the chaperone protein BiP (also known as GRP78). nih.govoup.com When unfolded proteins accumulate, BiP is sequestered, leading to the activation of the UPR sensors. nih.gov This response aims to restore ER homeostasis by attenuating global protein synthesis, upregulating the expression of molecular chaperones to assist in protein folding, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). oup.commdpi.com
However, prolonged or unresolved ER stress can lead to beta-cell dysfunction and apoptosis, contributing to the pathogenesis of both type 1 and type 2 diabetes. diabetesjournals.orge-dmj.org Consequently, compounds that can modulate the UPR and maintain ER homeostasis are of significant interest.
Chemical Chaperones and UPR Modulators:
A class of compounds known as chemical chaperones has been shown to alleviate ER stress and improve beta-cell function. dovepress.com These small molecules can facilitate protein folding and enhance the adaptive capacity of the ER. frontiersin.org
Tauroursodeoxycholic acid (TUDCA) and 4-phenylbutyric acid (4-PBA) are two well-studied chemical chaperones. frontiersin.orgdovepress.com Research has demonstrated that they can reduce ER stress in various experimental models. nih.gov In mouse models of obesity and type 2 diabetes, oral administration of TUDCA and 4-PBA normalized hyperglycemia, restored insulin sensitivity, and resolved fatty liver. nih.govnih.gov They act by suppressing the activation of key UPR pathways, including the phosphorylation of PERK and eIF2α, and reducing the splicing of X-box binding protein 1 (XBP1) mRNA. dovepress.comnih.gov Studies have shown that TUDCA can rescue the detrimental effects of ER stressors on beta-cells, leading to improved viability and function. mdpi.comnih.gov Similarly, 4-PBA has been found to restore insulin content in beta-cells under ER stress conditions by reducing the activity of UPR signaling pathways. diabetesjournals.org
Vildagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor, has also been shown to alleviate ER stress in the liver, suggesting a potential role in modulating UPR pathways. dovepress.com
The table below summarizes the actions of key chemical chaperones on beta-cell ER stress pathways.
| Compound/Class | Target/Pathway | Effect on Beta-Cell Insulin Dynamics |
| Tauroursodeoxycholic acid (TUDCA) | Chemical Chaperone | Alleviates ER stress, improves protein folding, and increases insulin secretion. nih.govresearchgate.net |
| 4-phenylbutyric acid (4-PBA) | Chemical Chaperone | Reduces ER stress, restores glucose homeostasis, and improves beta-cell function. frontiersin.orgmdpi.comnih.gov |
| Vildagliptin | DPP-4 Inhibitor | Alleviates thapsigargin-induced ER stress in the liver. dovepress.com |
It is important to note that the effects of some UPR-modulating compounds can be cell-type dependent. For instance, salubrinal, an inhibitor of eIF2α dephosphorylation, protects neuronal cells from ER stress but can trigger apoptosis in pancreatic beta-cells. acs.org This highlights the complexity of targeting the UPR for therapeutic benefit.
Pancreatic beta-cells are characterized by a high metabolic rate and a significant demand for insulin synthesis, which makes them inherently vulnerable to oxidative stress. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. Beta-cells possess relatively low levels of antioxidant enzymes such as catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase, further heightening their susceptibility.
Chronic exposure to high levels of glucose (glucotoxicity) and lipids (lipotoxicity) can lead to an overproduction of ROS within the beta-cells. This increased oxidative stress has been shown to impair insulin gene expression and reduce glucose-stimulated insulin secretion. nih.gov The accumulation of unfolded proteins in the endoplasmic reticulum during periods of high insulin demand can also contribute to ROS generation, creating a vicious cycle of ER stress and oxidative stress that ultimately leads to beta-cell dysfunction. nih.gov
Compounds Modulating Oxidative Stress in Beta-Cells:
A number of compounds with antioxidant properties have been investigated for their ability to protect beta-cells from oxidative damage and preserve their insulin-producing capacity.
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione. Studies have demonstrated that NAC can protect beta-cells from the toxic effects of streptozotocin, a compound that induces diabetes by generating ROS. By replenishing intracellular glutathione levels, NAC helps to neutralize ROS and mitigate cellular damage.
Antioxidant Vitamins , such as Vitamin E and Vitamin C, have also been explored for their protective effects on beta-cells. Vitamin E, a lipid-soluble antioxidant, can protect cell membranes from lipid peroxidation, while Vitamin C can scavenge a variety of ROS in the aqueous phase.
SOD mimetics are compounds designed to mimic the activity of the superoxide dismutase enzyme, which converts the superoxide radical into hydrogen peroxide. These mimetics can help to reduce the levels of this damaging ROS within beta-cells.
The table below provides an overview of compounds that modulate oxidative stress and their impact on beta-cell insulin production.
| Compound/Class | Mechanism of Action | Effect on Beta-Cell Insulin Production |
| N-acetylcysteine (NAC) | Glutathione precursor, ROS scavenger | Protects against ROS-induced damage, helps maintain insulin production. |
| Vitamin E | Lipid-soluble antioxidant | Protects cell membranes from lipid peroxidation, potentially preserving beta-cell integrity. |
| Vitamin C | Water-soluble antioxidant | Scavenges various ROS, contributing to the overall antioxidant defense of the beta-cell. |
| SOD Mimetics | Mimic superoxide dismutase activity | Reduce levels of superoxide radicals, protecting beta-cells from a key source of oxidative stress. |
By mitigating the damaging effects of ROS, these compounds can help to maintain a healthy cellular environment within beta-cells, thereby supporting the proper synthesis and processing of insulin.
Endoplasmic Reticulum (ER) Homeostasis and Unfolded Protein Response (UPR) in Beta-Cells
Control of Glucose-Stimulated Insulin Secretion (GSIS)
The secretion of insulin from pancreatic beta-cells in response to elevated blood glucose levels, a process known as glucose-stimulated insulin secretion (GSIS), is tightly controlled by the activity of various ion channels in the beta-cell membrane. The ATP-sensitive potassium (KATP) channel plays a central role in this process.
Under basal (low glucose) conditions, the KATP channels are open, allowing potassium ions (K+) to flow out of the cell. This maintains a negative membrane potential, keeping the voltage-gated calcium channels (VGCCs) closed. When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP binds to the KATP channels, causing them to close.
The closure of KATP channels prevents the efflux of K+, leading to depolarization of the cell membrane. This depolarization activates the VGCCs, which open and allow an influx of calcium ions (Ca2+) into the cell. The resulting rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.
Compounds Modulating Ion Channels for Insulin Secretion:
Several classes of compounds modulate insulin secretion by targeting these ion channels.
Sulfonylureas (e.g., Glyburide, Glipizide, Glimepiride) are a major class of insulin secretagogues. They act by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, which leads to the closure of the channel independent of the ATP/ADP ratio. This mimics the effect of high glucose, causing membrane depolarization, Ca2+ influx, and insulin secretion.
Meglitinides (e.g., Repaglinide, Nateglinide) are another class of insulin secretagogues that also act by closing the KATP channels. They bind to a different site on the SUR1 subunit than sulfonylureas.
The table below summarizes the actions of these compound classes on ion channels involved in insulin secretion.
| Compound Class | Specific Compound Examples | Target Ion Channel | Mechanism of Action |
| Sulfonylureas | Glyburide, Glipizide, Glimepiride | ATP-sensitive potassium (KATP) channel | Binds to the SUR1 subunit, causing channel closure, leading to membrane depolarization and insulin release. |
| Meglitinides | Repaglinide, Nateglinide | ATP-sensitive potassium (KATP) channel | Binds to the SUR1 subunit at a distinct site from sulfonylureas, causing channel closure and stimulating insulin secretion. |
By directly modulating the activity of ion channels critical for beta-cell excitability, these compounds can effectively enhance insulin secretion.
The incretin (B1656795) system plays a crucial role in augmenting glucose-stimulated insulin secretion. Incretins are gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), that are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion.
Upon reaching the pancreatic beta-cells, GLP-1 and GIP bind to their respective G protein-coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR). The activation of these receptors initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Elevated cAMP levels potentiate GSIS through several mechanisms. One key mechanism is the activation of Protein Kinase A (PKA), which can phosphorylate and modulate the activity of various components of the insulin secretory machinery, including ion channels and proteins involved in exocytosis. Another important downstream effector of cAMP is the Exchange protein directly activated by cAMP 2 (Epac2), which also contributes to the enhancement of insulin granule exocytosis. A significant feature of the incretin effect is that it is glucose-dependent, meaning these hormones only enhance insulin secretion in the presence of elevated glucose levels.
Compounds Targeting the Incretin System:
The therapeutic potential of the incretin system has been harnessed through the development of two main classes of compounds:
GLP-1 Receptor Agonists (e.g., Exenatide, Liraglutide, Semaglutide) are synthetic analogs of GLP-1 that are resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). These compounds bind to and activate the GLP-1R on beta-cells, mimicking the effects of endogenous GLP-1. This leads to a potentiation of glucose-stimulated insulin secretion.
DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin) work by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous GLP-1 and GIP. By preventing this degradation, DPP-4 inhibitors increase the circulating levels and prolong the activity of these incretin hormones, thereby enhancing their insulinotropic effects.
The table below outlines the mechanisms of these incretin-based therapies.
| Compound Class | Specific Compound Examples | Target | Mechanism of Action |
| GLP-1 Receptor Agonists | Exenatide, Liraglutide, Semaglutide | GLP-1 Receptor | Directly activate the GLP-1R, increasing cAMP levels and potentiating glucose-stimulated insulin secretion. |
| DPP-4 Inhibitors | Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin | DPP-4 Enzyme | Inhibit the degradation of endogenous incretins (GLP-1 and GIP), increasing their circulating levels and enhancing their insulinotropic effects. |
By leveraging the natural physiological pathways of the incretin system, these compounds provide a glucose-dependent mechanism for enhancing insulin secretion.
Mitochondrial Function and ATP Production Coupling in Insulin Secretion
The intricate process of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is critically dependent on the function of mitochondria and the subsequent production of adenosine (B11128) triphosphate (ATP). When blood glucose levels rise, glucose is transported into the β-cells and undergoes glycolysis to produce pyruvate (B1213749). This pyruvate then enters the mitochondria and is funneled into the tricarboxylic acid (TCA) cycle. The metabolism of pyruvate within the TCA cycle generates reducing equivalents, such as NADH and FADH2, which in turn fuel the electron transport chain to produce ATP through oxidative phosphorylation. nih.govdiabetesjournals.org
This elevation in the intracellular ATP/ADP ratio is a pivotal signaling event that triggers the closure of ATP-sensitive potassium (KATP) channels in the plasma membrane. nih.gov The closure of these channels leads to membrane depolarization, which subsequently activates voltage-gated calcium channels. The resulting influx of calcium ions (Ca2+) into the cell raises cytosolic Ca2+ levels, a direct trigger for the exocytosis of insulin-containing granules. plos.org Therefore, the efficiency of mitochondrial ATP production is directly coupled to the magnitude of the insulin secretion response. plos.org
Several metabolic pathways and cycles within the mitochondria contribute to this process. The pyruvate/malate, pyruvate/citrate (B86180), and pyruvate/isocitrate cycles are all involved in the shuttling of metabolites into and out of the mitochondria, ensuring a continuous supply of substrates for ATP production and the generation of other potential signaling molecules. nih.gov For instance, oscillations in mitochondrial citrate levels have been observed to be synchronous with oscillations in ATP, suggesting a coordinated regulation of metabolic and signaling events that lead to the pulsatile release of insulin. nih.gov
Furthermore, mitochondrial GTP (mtGTP), produced during the conversion of succinyl-CoA to succinate (B1194679) in the TCA cycle, has been identified as another important signaling molecule in insulin secretion. ijmcmed.org Studies have shown that silencing the GTP-producing isoform of succinyl-CoA synthetase impairs GSIS. nih.govijmcmed.org Glutamate, which can be generated from the TCA cycle intermediate α-ketoglutarate, has also been shown to stimulate insulin secretion. diabetesjournals.org
Chronic exposure to high levels of glucose (glucotoxicity) or lipids (lipotoxicity) can impair mitochondrial function, leading to reduced ATP synthesis and consequently, diminished insulin secretion. This impairment is often associated with increased production of reactive oxygen species (ROS), which can cause oxidative damage to mitochondrial components and further compromise their function. ijmcmed.org
| Key Mitochondrial Process | Role in Insulin Secretion | Supporting Evidence |
| Pyruvate Metabolism & TCA Cycle | Generates reducing equivalents (NADH, FADH2) for ATP production. nih.govdiabetesjournals.org | Pyruvate enters the mitochondria and fuels the TCA cycle, leading to ATP synthesis. nih.gov |
| ATP/ADP Ratio Increase | Closes KATP channels, leading to membrane depolarization. nih.gov | Increased ATP levels are a primary trigger for insulin release. |
| Calcium Influx | Triggers exocytosis of insulin granules. plos.org | Depolarization opens voltage-gated Ca2+ channels. plos.org |
| Metabolite Shuttling Cycles | Ensure continuous production of signaling molecules. nih.gov | Pyruvate/malate, pyruvate/citrate, and pyruvate/isocitrate cycles are involved. nih.gov |
| Mitochondrial GTP (mtGTP) | Acts as a signaling molecule to promote insulin secretion. nih.govijmcmed.org | Silencing GTP-producing enzymes impairs GSIS. nih.govijmcmed.org |
| Glutamate Production | Stimulates insulin secretion. diabetesjournals.org | Glutamate can reproduce the secretory effects of other mitochondrial substrates. diabetesjournals.org |
Beta-Cell Mass and Survival Mechanisms
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a crucial role in maintaining cellular homeostasis and integrity, particularly in pancreatic β-cells. oup.complos.org This process is essential for proper β-cell function and survival under various stress conditions, including nutrient deprivation, oxidative stress, and endoplasmic reticulum (ER) stress. nih.govnih.gov
One of the key functions of autophagy in β-cells is the removal of misfolded proteins and dysfunctional ER, thereby mitigating ER stress, which can otherwise trigger apoptosis. nih.gov Studies have demonstrated a feedback loop where ER stress can induce autophagy, and conversely, inhibiting autophagy can exacerbate ER stress. nih.gov The loss of autophagy in β-cells has been shown to compromise the unfolded protein response, leading to an increased incidence of diabetes. nih.gov
Autophagy is also critical for the turnover of insulin granules through a process known as crinophagy. plos.org This specialized form of autophagy helps to manage the storage and degradation of insulin, preventing the accumulation of proinsulin aggregates that could be detrimental to the cell. nih.gov In the absence of key autophagy-related genes, such as Atg7, β-cells exhibit reduced mass, impaired insulin secretion, and increased apoptosis. nih.govomet-endojournals.ru
Furthermore, autophagy plays a protective role against lipotoxicity, where an excess of fatty acids can induce β-cell apoptosis. nih.govnih.gov However, under conditions of combined high glucose and high lipids (glucolipotoxicity), autophagic flux can become inhibited, contributing to cell death. nih.gov This inhibition is often linked to lysosomal dysfunction. nih.gov The maintenance of mitochondrial integrity through mitophagy, the selective autophagic removal of damaged mitochondria, is also vital for β-cell survival and function. plos.org
| Condition | Role of Autophagy | Consequence of Dysfunctional Autophagy |
| ER Stress | Degrades misfolded proteins and dysfunctional ER. nih.gov | Increased ER stress and apoptosis. oup.comnih.gov |
| Oxidative Stress | Removes damaged cellular components. nih.gov | Increased cellular damage and apoptosis. |
| Lipotoxicity | Protects against fatty acid-induced apoptosis. nih.govnih.gov | Increased β-cell death. nih.gov |
| Glucolipotoxicity | Can become inhibited, contributing to cell death. nih.gov | Lysosomal defects and reduced autophagic flux. nih.gov |
| Insulin Granule Turnover | Degrades excess or old insulin granules (crinophagy). plos.org | Accumulation of proinsulin aggregates. nih.gov |
| Mitochondrial Homeostasis | Removes damaged mitochondria (mitophagy). plos.org | Impaired mitochondrial function. |
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and it plays a complex and multifaceted role in pancreatic β-cell biology. sochob.clrupress.org mTOR forms two distinct complexes, mTORC1 and mTORC2, which have both overlapping and unique functions in regulating β-cell mass and function. rupress.orgresearchgate.net
mTORC1 is a key promoter of β-cell growth (increase in cell size) and proliferation. sochob.clphysiology.org It responds to nutrient availability, such as glucose and amino acids, to stimulate anabolic processes like protein synthesis. rupress.org Studies using genetic models where mTORC1 is constitutively activated in β-cells have shown an increase in β-cell size and mass. physiology.org However, the role of mTORC1 in proliferation is more nuanced; while it is required for cell proliferation, its activation alone may not be sufficient to drive it. physiology.org
Conversely, sustained or over-activation of mTORC1 can have detrimental effects, leading to β-cell apoptosis. sochob.cl This can occur through the inhibition of Akt signaling, a key survival pathway, and by promoting the accumulation of misfolded proteins during ER stress due to increased translation. sochob.clnih.gov
mTORC2 is also a positive regulator of β-cell mass, primarily by promoting proliferation and survival through the activation of Akt. sochob.cl Akt, in turn, phosphorylates and inactivates pro-apoptotic factors like FoxO1. sochob.cl
The mTOR pathway is also intricately linked to apoptosis. mTOR signaling can protect β-cells from apoptosis by interfering with the activation of Thioredoxin-interacting protein (TXNIP), a pro-apoptotic molecule. rupress.org Inhibition of mTOR leads to increased TXNIP expression, making β-cells more susceptible to stress-induced apoptosis. rupress.org Furthermore, mTORC1 activation has been shown to regulate the expression of ATF4, a key transcription factor in the integrated stress response, at both the translational and mRNA stability levels. nih.gov
| mTOR Complex | Primary Function in β-Cells | Effect on Proliferation | Effect on Apoptosis |
| mTORC1 | Promotes cell growth and protein synthesis. sochob.clphysiology.org | Required for, but may not be sufficient to drive, proliferation. physiology.org | Sustained activation can induce apoptosis. sochob.cl |
| mTORC2 | Promotes proliferation and survival. sochob.cl | Positively regulates proliferation via Akt. sochob.cl | Protects against apoptosis by activating Akt. sochob.cl |
Autophagy and Beta-Cell Integrity
Enhancement of Insulin Sensitivity in Peripheral Tissues
Skeletal Muscle Glucose Uptake and Utilization
Skeletal muscle is a primary site for insulin-stimulated glucose disposal, accounting for a significant portion of whole-body glucose uptake. tandfonline.complos.org This process is mediated by the glucose transporter 4 (GLUT4), which, in response to insulin, translocates from intracellular storage vesicles to the plasma membrane and T-tubules. tandfonline.comphysiology.org This movement of GLUT4 to the cell surface is the rate-limiting step for glucose uptake into muscle cells. tandfonline.com
The insulin-dependent signaling pathway leading to GLUT4 translocation is well-characterized. The binding of insulin to its receptor on the muscle cell surface activates the receptor's intrinsic tyrosine kinase activity. jst.go.jp This leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which then recruit and activate phosphatidylinositol 3-kinase (PI3K). jst.go.jpnih.gov PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger, which in turn activates downstream kinases, most notably Akt (also known as protein kinase B). jst.go.jpnih.gov Activated Akt then phosphorylates a number of substrates, including AS160 (Akt substrate of 160 kDa), which relieves its inhibitory effect on Rab GTPases, ultimately allowing for the translocation of GLUT4-containing vesicles to the plasma membrane. jst.go.jp
In addition to the insulin signaling pathway, muscle contraction during exercise also stimulates GLUT4 translocation through a distinct, insulin-independent mechanism. tandfonline.comphysiology.org This pathway involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. plos.orgphysiology.org The activation of both insulin- and AMPK-dependent pathways converges on the regulation of GLUT4 translocation, highlighting the complex and robust control of glucose uptake in skeletal muscle. plos.orgjst.go.jp
Certain compounds, such as procyanidins found in black soybean seed coats and polyphenols in black tea, have been shown to promote GLUT4 translocation. plos.orgjst.go.jp For instance, trimeric and tetrameric procyanidins have been demonstrated to activate both the insulin and AMPK signaling pathways to induce GLUT4 translocation in the muscle of mice. plos.org Similarly, black tea polyphenols have been found to promote glucose uptake in L6 myotubes by inducing the phosphorylation of key components of both the PI3K/Akt and AMPK pathways. jst.go.jp
Insulin Signaling Cascade Activation (e.g., IRS-1, PI3K/Akt Axis)
The canonical insulin signaling pathway is a critical regulator of metabolic homeostasis, and its activation is a primary mechanism for many insulin level modulator compounds. This cascade is initiated when insulin or a modulating compound binds to the extracellular domain of the insulin receptor (IR). This binding event triggers the autophosphorylation of tyrosine residues on the intracellular β-subunits of the receptor, activating its intrinsic tyrosine kinase activity. researchgate.net
Once activated, the insulin receptor phosphorylates various intracellular docking proteins, most notably Insulin Receptor Substrate-1 (IRS-1) and IRS-2. azolifesciences.com Phosphorylated IRS proteins serve as recruitment sites for other signaling molecules containing Src homology 2 (SH2) domains. A key interactor is the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). mdpi.com This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. researchgate.net
PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. researchgate.net This co-localization allows PDK1 to phosphorylate and activate Akt. researchgate.net Activated Akt is a central node in the insulin signaling network, phosphorylating a multitude of downstream targets to mediate the majority of insulin's metabolic effects, including glucose transport, glycogen (B147801) synthesis, and protein synthesis, while inhibiting apoptosis and gluconeogenesis. researchgate.netijbs.com
Research has shown that certain compounds can directly enhance this pathway. For instance, some triterpenoid (B12794562) saponins (B1172615) have been observed to increase the expression of the insulin receptor and stimulate the phosphorylation of PI3K and Akt in insulin-resistant cells. researchgate.net Similarly, the compound 1-Deoxynojirimycin (DNJ) has been shown to increase the phosphorylation of IR-β, IRS-1, PI3K, and Akt in the skeletal muscle of diabetic mice, thereby improving insulin sensitivity. mdpi.com These compounds effectively restore or amplify the signal transduction capacity of the IRS-1/PI3K/Akt axis.
| Compound Class/Example | Target Protein/Process | Observed Effect in Research Models | Citation |
| Triterpenoid Saponins (e.g., Compound 6) | Insulin Receptor (IR) | Increased expression in insulin-resistant HepG2 cells. | researchgate.net |
| IRS-1 (Ser307) | Reduced inhibitory phosphorylation. | researchgate.net | |
| PI3K / Akt | Stimulated phosphorylation (activation). | researchgate.net | |
| 1-Deoxynojirimycin (DNJ) | IR-β (Tyr1361) | Increased phosphorylation in db/db mice skeletal muscle. | mdpi.com |
| IRS-1 (Tyr612) | Increased phosphorylation. | mdpi.com | |
| PI3K / Akt (Ser473) | Increased phosphorylation. | mdpi.com |
AMP-activated Protein Kinase (AMPK)-mediated Glucose Metabolism Pathways
AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase that functions as a master sensor of cellular energy status. nih.govnih.gov It is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio, such as exercise or nutrient deprivation. nih.gove-dmj.org A number of insulin level modulator compounds exert their effects by directly or indirectly activating AMPK. mdpi.com
Once activated, AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming pathways. nih.govportlandpress.com In the context of glucose metabolism, AMPK activation has several profound effects. It promotes glucose uptake into cells, particularly in skeletal muscle, by facilitating the translocation of GLUT4 glucose transporters to the plasma membrane. portlandpress.com Furthermore, AMPK enhances glycolysis to accelerate ATP production by phosphorylating and activating phosphofructokinase-2 (PFK-2). portlandpress.com
The activation of AMPK can occur through various mechanisms. Some small-molecule compounds, such as A-769662, are direct allosteric activators. portlandpress.com Others, like the widely studied 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), are metabolized intracellularly to an AMP mimetic that activates AMPK. nih.govsochob.cl By stimulating AMPK, these compounds can trigger beneficial metabolic changes, including increased glucose utilization and fatty acid oxidation, independent of the canonical insulin signaling pathway. portlandpress.comsochob.cl This makes AMPK a significant target for compounds aiming to modulate insulin levels and improve glucose homeostasis.
| AMPK Downstream Target | Effect of AMPK Phosphorylation | Metabolic Outcome | Citation |
| Acetyl-CoA carboxylase (ACC) | Inhibition | Decreased lipid synthesis, increased fatty acid oxidation. | nih.gov |
| Glycogen synthase (GS) | Inhibition | Decreased glycogen synthesis. | e-dmj.org |
| Phosphofructokinase-2 (PFK-2) | Activation | Enhanced glycolysis. | portlandpress.com |
| mTOR | Inhibition | Decreased protein synthesis. | portlandpress.com |
| Transcription factors (e.g., SREBP-1c, ChREBP) | Inhibition | Long-term decrease in lipogenic gene expression. | nih.gov |
Hepatic Glucose Production and Lipid Metabolism Regulation
Gluconeogenesis and Glycogenolysis Control
The liver plays a central role in maintaining blood glucose levels, primarily through two processes: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of new glucose from non-carbohydrate precursors like lactate, amino acids, and glycerol). jst.go.jpufp.ptbritannica.com During fasting, these processes are stimulated by hormones such as glucagon (B607659) to ensure a steady supply of glucose to the brain and other tissues. britannica.com
Insulin is the primary hormonal inhibitor of hepatic glucose production. Insulin signaling, when activated by modulator compounds, potently suppresses both glycogenolysis and gluconeogenesis. nih.gov The suppression of gluconeogenesis is largely achieved through the transcriptional repression of key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). physiology.org The insulin-activated PI3K/Akt pathway leads to the phosphorylation and nuclear exclusion of the transcription factor FoxO1, which is a critical activator of PEPCK and G6Pase gene expression. physiology.orgresearchgate.net
Glycogenolysis is primarily regulated by the enzyme glycogen phosphorylase, which is activated by glucagon. nih.gov Insulin signaling counteracts this effect, promoting the dephosphorylation and inactivation of glycogen phosphorylase, thus halting the breakdown of glycogen stores. nih.gov Compounds that enhance hepatic insulin signaling can therefore effectively reduce the liver's output of glucose by simultaneously inhibiting its synthesis and breakdown. For example, the compound 2,5-anhydro-D-mannitol has been shown to inhibit both gluconeogenesis and glycogenolysis in isolated rat hepatocytes. wvu.edu
| Metabolic Pathway | Key Regulatory Enzyme | Regulation by Insulin Signaling | Regulation by Glucagon | Citation |
| Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEPCK) | Repressed (via FoxO1 inhibition) | Induced (via PGC-1) | physiology.org |
| Glucose-6-phosphatase (G6Pase) | Repressed (via FoxO1 inhibition) | Induced (via PGC-1) | physiology.org | |
| Glycogenolysis | Glycogen phosphorylase | Inhibited (via dephosphorylation) | Activated (via phosphorylation) | nih.gov |
| Glycogenesis | Glycogen synthase | Activated (via GSK3 inhibition) | Inhibited | jst.go.jpfrontiersin.org |
Role of Hepatic Insulin Signaling in Glucose Homeostasis
The regulation of hepatic glucose production (HGP) is fundamental to whole-body glucose homeostasis. pnas.org In states of hepatic insulin resistance, a hallmark of type 2 diabetes, the liver fails to adequately suppress HGP in response to insulin, contributing significantly to hyperglycemia. pnas.orguc.pt Modulator compounds that restore or enhance hepatic insulin signaling can correct this pathological overproduction of glucose.
The direct action of insulin on the liver is critical for this regulation. An intact insulin signaling pathway within hepatocytes is required for insulin to suppress HGP. jci.org Studies using liver-specific insulin receptor knockout (LIRKO) mice have demonstrated that even with high levels of systemic insulin, HGP is not suppressed without functional hepatic insulin receptors, underscoring the importance of this direct effect. jci.org
Adipose Tissue Insulin Responsiveness
Glucose and Lipid Metabolism in Adipocytes
Adipose tissue is a critical endocrine organ and a primary site for energy storage. sochob.clnih.gov Adipocytes, or fat cells, are highly sensitive to insulin and play a major role in regulating systemic glucose and lipid metabolism. nih.govnih.gov Insulin exerts powerful anabolic effects on adipocytes, promoting energy storage and inhibiting its release. researchgate.net
One of the key actions of insulin on adipocytes is the stimulation of glucose uptake. Similar to muscle cells, insulin signaling via the PI3K/Akt pathway triggers the translocation of the insulin-responsive glucose transporter, GLUT4, from intracellular vesicles to the plasma membrane. nih.govmdpi.com This dramatically increases the cell's capacity to take up glucose from the bloodstream.
Once inside the adipocyte, glucose can be metabolized for energy or, more significantly, used as a backbone for the synthesis of triglycerides (lipogenesis). Insulin signaling promotes lipogenesis by activating key enzymes in this pathway. nih.gov Simultaneously, insulin potently inhibits lipolysis, the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol. nih.govresearchgate.net This anti-lipolytic effect is crucial for preventing excessive release of FFAs into the circulation, as high levels of circulating FFAs can contribute to insulin resistance in other tissues like the liver and muscle. nih.gov Compounds that enhance insulin signaling in adipose tissue can therefore improve systemic glucose homeostasis by promoting glucose disposal into fat and reducing the circulation of FFAs. Furthermore, some compounds, such as Oleacein, have been shown to directly modulate lipid-metabolism-related genes in adipocytes. mdpi.com
| Metabolic Process in Adipocytes | Key Protein/Pathway | Effect of Insulin Signaling Activation | Citation |
| Glucose Uptake | GLUT4 Transporter | Translocation to plasma membrane is increased. | nih.govmdpi.com |
| Lipogenesis (Fatty Acid Synthesis) | SREBP-1c | Gene expression is enhanced. | nih.gov |
| Lipolysis (Fat Breakdown) | Hormone-Sensitive Lipase (HSL) | Activity is inhibited. | nih.govresearchgate.net |
| Adipokine Secretion | Adiponectin | Secretion is modulated, AdipoR1/R2 expression is increased. | nih.gov |
Adipokine Modulation of Systemic Insulin Sensitivity
Adipose tissue is now recognized as an active endocrine organ that secretes a variety of signaling molecules known as adipokines. These adipokines play a crucial role in modulating systemic insulin sensitivity. mdpi.com Dysregulation of adipokine secretion is implicated in the development of insulin resistance, type 2 diabetes, and cardiovascular disease.
Several adipokines have been identified with distinct effects on insulin action. Adiponectin, for instance, is an insulin-sensitizing adipokine. mdpi.comnih.gov It enhances insulin sensitivity in tissues like the liver and skeletal muscle. mdpi.com Conversely, resistin is an adipokine that has been linked to insulin resistance. nih.govdiabetesjournals.org
The expression and secretion of these adipokines can be influenced by various compounds. For example, flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have been shown to modulate adipose tissue inflammation and improve insulin sensitivity. researchgate.net Specific flavonoids like quercetin, epigallocatechin gallate (EGCG), luteolin, and apigenin (B1666066) influence molecular pathways such as NF-κB and MAPK signaling, which in turn affects adipokine regulation. researchgate.net
Retinoic acid, the active form of vitamin A, has been identified as an inhibitor of resistin expression. diabetesjournals.org Studies have shown that both 9-cis and all-trans retinoic acid reduce resistin mRNA levels in adipocyte cell models, leading to decreased secretion of this insulin resistance-associated adipokine. diabetesjournals.org Administration of retinoic acid to mice resulted in reduced resistin levels in both brown and white adipose tissues, which was accompanied by improved glucose tolerance. diabetesjournals.org
Another adipokine, vaspin, has been identified as an insulin-sensitizing agent that suppresses the expression of pro-inflammatory adipokines like resistin and TNF-α.
Below is a table summarizing the effects of certain compounds on adipokine modulation and insulin sensitivity.
| Compound/Compound Class | Target Adipokine | Effect on Adipokine | Impact on Insulin Sensitivity |
| Flavonoids (e.g., Quercetin, EGCG) | Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | ↓ | ↑ |
| Retinoic Acid | Resistin | ↓ | ↑ |
Inter-Organ Crosstalk in Insulin Sensitivity Regulation
The regulation of insulin sensitivity is not confined to a single organ but is a result of complex communication between various tissues, primarily the liver, skeletal muscle, adipose tissue, and the brain. researchgate.netnih.gov This inter-organ crosstalk is mediated by a variety of circulating molecules, including hormones, cytokines, and metabolites. embopress.org
Metabolic signals originating from the gut and adipose tissue, such as short-chain fatty acids and free fatty acids, can influence insulin action in the liver and skeletal muscle. researchgate.netnih.gov For instance, certain lipids like diacylglycerols and sphingolipids can act as lipotoxins, directly impairing insulin signaling in these tissues. nih.gov In contrast, fatty acid esters of hydroxy fatty acids have been shown to have beneficial effects. researchgate.netnih.gov
The liver plays a central role in this communication network by producing and secreting hepatokines, which are proteins that can signal to other metabolic organs to regulate whole-body metabolism. universiteitleiden.nl Similarly, the gut microbiota produces metabolites that can enter circulation and affect host metabolism. universiteitleiden.nl
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are also key players in inter-organ metabolic crosstalk. researchgate.net They act as signaling molecules that regulate glucose, lipid, and protein metabolism. researchgate.net However, dysregulation of BCAA catabolism has been linked to metabolic disorders. researchgate.net
The brain, particularly the hypothalamus, integrates signals from various organs to control energy homeostasis. embopress.org For example, food ingestion stimulates the secretion of gut hormones like GLP-1 and secretin, which signal to the brain to reduce food intake and to the pancreas to stimulate insulin secretion. embopress.org
The following table highlights key mediators in inter-organ crosstalk and their impact on insulin sensitivity.
| Mediator | Originating Organ/Source | Target Organ(s) | Effect on Insulin Sensitivity |
| Free Fatty Acids | Adipose Tissue | Liver, Skeletal Muscle | Can be detrimental |
| Short-Chain Fatty Acids | Gut Microbiota | Liver, Skeletal Muscle | Modulatory |
| Hepatokines | Liver | Multiple | Regulates whole-body metabolism |
| Branched-Chain Amino Acids | Diet/Protein Breakdown | Multiple | Regulates glucose and lipid metabolism |
| GLP-1, Secretin | Gut | Brain, Pancreas | Promotes insulin secretion |
Influence on Insulin Degradation and Clearance Pathways
The concentration of circulating insulin is determined not only by its secretion from the pancreas but also by its rate of degradation and clearance. The liver and kidneys are the primary organs responsible for clearing insulin from the bloodstream. nih.gov
Insulin-Degrading Enzyme (IDE) Activity Modulation
Insulin-degrading enzyme (IDE) is a key protease involved in the breakdown of insulin and other peptides. plos.orguc.pt It is a zinc metalloprotease found in many tissues, with high abundance in the liver, brain, and muscles. researchgate.net Given its central role in insulin catabolism, modulating the activity of IDE presents a potential therapeutic strategy for managing insulin levels.
Several small molecules have been identified that can regulate IDE activity. Through structure-based drug design and high-throughput screening, compounds have been discovered that either enhance or inhibit IDE's proteolytic function. plos.orgplos.org For example, a study identified four novel compounds—D3, D4, D6, and D10—that enhance IDE-mediated proteolysis. plos.org Specifically, D3 increased insulin degradation by 72%, while D10 enhanced it by 290% in a cellular context. plos.org
Conversely, other compounds have been developed as IDE inhibitors. uc.pt The rationale for inhibiting IDE is to increase the circulating half-life of insulin, which could be beneficial in certain stages of type 2 diabetes. mdpi.com For instance, a potent and selective IDE inhibitor was shown to induce glucose intolerance in mice by preventing insulin degradation. uc.pt
The activity of IDE can also be allosterically modulated by molecules such as ATP. uc.ptplos.org ATP can either inhibit or activate IDE's degradation of different substrates. plos.org Two compounds, Ia1 and Ia2, were found to stimulate IDE activity, particularly in the presence of ATP, leading to a significant increase in the degradation of certain substrates. plos.orgnih.gov
The table below provides examples of compounds that modulate IDE activity.
| Compound | Effect on IDE Activity | Research Finding |
| D3 | Enhancer | Increased insulin degradation by 72% plos.org |
| D10 | Enhancer | Enhanced IDE-mediated FITC-insulin-mAb degradation by 290% plos.org |
| Ia1 and Ia2 | Activators | Synergistically activate IDE in the presence of ATP plos.orgnih.gov |
Renal and Hepatic Insulin Clearance Mechanisms
The liver and kidneys are the two main organs responsible for clearing insulin from the circulation. nih.gov Under normal conditions, the liver clears a significant portion of insulin during its first pass from the portal circulation. nih.gov The kidneys also play a substantial role in insulin clearance. oup.comtmc.edu
Hepatic Insulin Clearance: In the liver, insulin clearance is a receptor-mediated process. nih.gov After insulin binds to its receptor on hepatocytes, the complex is internalized. mdpi.com Carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1) is a key protein that facilitates the endocytosis and subsequent degradation of the insulin-receptor complex. nih.gov Impaired hepatic insulin clearance can lead to chronic hyperinsulinemia, which is associated with hepatic insulin resistance and steatosis. nih.gov
Renal Insulin Clearance: The kidneys clear insulin through two primary mechanisms: glomerular filtration and peritubular extraction. oup.com Approximately 60% of renal insulin clearance occurs via glomerular filtration, where insulin is filtered and then reabsorbed and degraded by the proximal tubular cells. tmc.edu The remaining 40% is cleared through the peritubular capillaries, where insulin diffuses and binds to receptors on the tubular cells. tmc.edu In chronic kidney disease, these clearance mechanisms are impaired, leading to a prolonged half-life of circulating insulin. oup.comtmc.edu
While specific compounds directly targeting these organ-level clearance mechanisms are less well-defined in the provided context, factors that affect liver and kidney function in general will invariably impact insulin clearance. For example, the uremic state associated with advanced kidney disease leads to worsening insulin sensitivity through various mechanisms, including the accumulation of uremic toxins that impair insulin signaling. oup.com
Advanced Research Methodologies for Insulin Level Modulator Compound Discovery and Evaluation
In Vitro Model Systems for Mechanistic Elucidation
In vitro models are indispensable for the initial screening and mechanistic elucidation of insulin (B600854) level modulators. They offer a controlled environment to study cellular and molecular pathways without the complexities of a whole organism.
Isolated pancreatic islets and primary beta-cells are considered the gold standard for studying insulin secretion. These models closely mimic the physiological environment of the pancreas.
Isolation and Culture: Pancreatic islets are clusters of endocrine cells, including insulin-producing beta-cells. They can be isolated from the pancreata of rodents or human donors through enzymatic digestion followed by density gradient centrifugation. These isolated islets or further purified primary beta-cells can then be cultured for several days.
Mechanistic Studies: These cultures are instrumental in studying the stimulus-secretion coupling of insulin. Researchers can directly assess the effects of potential modulator compounds on glucose-stimulated insulin secretion (GSIS). For instance, exposing isolated islets to varying glucose concentrations in the presence or absence of a test compound allows for the precise measurement of insulin release, providing direct evidence of the compound's modulatory effect.
Research Findings: Studies using isolated islets have been crucial in understanding the biphasic nature of insulin secretion—a rapid first phase followed by a sustained second phase. Compounds can be evaluated for their ability to influence either or both phases, offering insights into their mechanism of action. For example, a study might show that a compound potentiates the second phase of insulin secretion, suggesting an effect on the replenishment of insulin granules.
While primary cells offer high physiological relevance, their limited availability and lifespan can be a constraint. Established cell lines provide a more accessible and reproducible alternative for large-scale screening and mechanistic studies.
INS-1E Cells: The INS-1E cell line is a rat insulinoma cell line that has retained many characteristics of primary beta-cells, including a stable differentiated phenotype and a robust secretory response to glucose. merckmillipore.com They are widely used to study the molecular mechanisms of insulin secretion and the effects of various stimuli on beta-cell function. tandfonline.comresearchgate.net For example, research has utilized INS-1E cells to investigate how certain compounds affect insulin gene expression, insulin content, and glucose-stimulated insulin secretion. plos.orgmdpi.com
L6 Myocytes: L6 is a rat skeletal muscle cell line. When differentiated into myotubes, these cells express the insulin-responsive glucose transporter GLUT4 and are a valuable model for studying insulin-stimulated glucose uptake in muscle tissue. nih.govjaper.in Researchers use L6 myotubes to screen for compounds that can enhance glucose uptake, either independently or by sensitizing the cells to insulin. nih.govoup.com This is typically measured using a radiolabeled glucose analog like 2-deoxyglucose. nih.gov
3T3-L1 Adipocytes: The 3T3-L1 cell line, derived from mouse embryos, can be differentiated into adipocytes. These mature adipocytes are a classic model for studying insulin signaling, glucose transport, and adipogenesis. nih.govspandidos-publications.com They are used to investigate how compounds affect insulin-stimulated glucose uptake and the underlying signaling pathways, such as the PI3K/Akt pathway. mdpi.com Studies have also used this model to explore the link between inflammation and insulin resistance. tandfonline.com
Interactive Table: Commonly Used Cell Lines in Insulin Modulation Research
| Cell Line | Origin | Tissue Type | Key Applications in Insulin Research |
| INS-1E | Rat | Pancreatic Beta-Cell | Studying glucose-stimulated insulin secretion, beta-cell proliferation, and survival. merckmillipore.comtandfonline.comresearchgate.net |
| L6 | Rat | Skeletal Muscle | Investigating insulin-stimulated glucose uptake and GLUT4 translocation. nih.govjaper.in |
| 3T3-L1 | Mouse | Adipose Tissue | Analyzing insulin signaling, glucose transport, lipogenesis, and adipokine secretion. nih.govspandidos-publications.commdpi.com |
Organ-on-a-chip technology represents a significant advancement in in vitro modeling, allowing for the creation of microfluidic devices that mimic the structure and function of human organs and their interactions.
Multi-Organ-on-a-Chip: These systems can co-culture different cell types to model the interplay between various organs involved in metabolic regulation, such as the pancreas, liver, muscle, and adipose tissue. berkeley.eduibecbarcelona.eu For example, a "pancreas-on-a-chip" can be used to monitor insulin production from pancreatic cells in real-time in response to glucose and other stimuli. aps.org
Studying Inter-organ Crosstalk: By connecting different organ-chips, researchers can study the complex communication that governs insulin sensitivity and secretion. ahajournals.org For instance, a fat-liver chip can be used to investigate how factors released from adipose tissue affect hepatic insulin resistance. berkeley.edu This approach allows for the study of systemic metabolic diseases in a controlled in vitro environment. rsc.org
Research Findings: Recent studies have demonstrated the use of multi-organ-on-a-chip platforms to model type 2 diabetes-like phenotypes and to test the efficacy of therapeutic compounds. ahajournals.org For instance, a "gym-on-a-chip" has been developed to study the communication between muscle and pancreatic cells, revealing that muscle contraction can directly induce insulin production. ibecbarcelona.euresearchgate.net These systems are also being used to model hepatic insulin resistance by exposing liver spheroids to physiologically relevant concentrations of insulin and nutrients. researchgate.netbiorxiv.orgdiabetesjournals.org
Established Cell Lines for Insulin Signaling and Glucose Uptake Studies (e.g., INS-1E cells, L6 myocytes, 3T3-L1 adipocytes)
Preclinical Animal Models in Insulin Modulation Research
Preclinical animal models are crucial for evaluating the in vivo efficacy and physiological effects of potential insulin-modulating compounds before they can be considered for human trials. These models can be broadly categorized into diet-induced and genetically modified models.
Inducing metabolic syndrome through dietary manipulation in rodents is a common approach to model the metabolic dysregulation seen in many humans.
High-Fat Diet (HFD): Feeding rodents a diet high in fat (typically 45-60% of calories from fat) is a widely used method to induce obesity, insulin resistance, and glucose intolerance. physiology.org The source and composition of the fat can influence the metabolic phenotype. HFD models are valuable for studying the mechanisms by which excess dietary fat leads to insulin resistance in tissues like the liver and skeletal muscle.
High-Carbohydrate Diet (HCD): Diets rich in simple carbohydrates like sucrose (B13894) or fructose (B13574) can also lead to metabolic disturbances. elifesciences.orgnih.gov High-fructose diets, in particular, are known to induce hepatic insulin resistance and hypertriglyceridemia. veterinaryworld.org Some studies have shown that high-starch diets can cause obesity without significant insulin resistance, highlighting the importance of carbohydrate type. elifesciences.org
High-Fat/High-Carbohydrate Diet (HFHCD): Combining high levels of fat and carbohydrates in the diet can create a more robust model of metabolic syndrome that closely mimics the human condition. nih.gov These diets can induce a range of metabolic abnormalities, including obesity, hyperinsulinemia, impaired glucose tolerance, and dyslipidemia. ssmu.rumdpi.com A diet consisting of condensed milk, beef tallow, and fructose has been shown to effectively induce metabolic syndrome in rats. nih.gov
Interactive Table: Characteristics of Diet-Induced Metabolic Syndrome Models in Rodents
| Diet Model | Key Dietary Components | Typical Phenotypic Outcomes |
| High-Fat Diet (HFD) | >45% calories from fat (e.g., lard, beef tallow) physiology.org | Obesity, insulin resistance, hyperglycemia, hepatic steatosis. veterinaryworld.org |
| High-Carbohydrate Diet (HCD) | High in sucrose or fructose. nih.govmdpi.com | Hyperinsulinemia, hypertriglyceridemia, hepatic insulin resistance. veterinaryworld.org |
| High-Fat/High-Carbohydrate (HFHCD) | Combination of high-fat and high-sugar components. nih.gov | Severe obesity, pronounced insulin resistance, impaired glucose tolerance, dyslipidemia. ssmu.rumdpi.com |
Genetic modifications in rodents have led to the development of several models that spontaneously develop obesity, insulin resistance, and diabetes. These models are invaluable for studying the genetic underpinnings of these conditions.
ob/ob Mouse: These mice have a spontaneous mutation in the leptin gene, leading to a lack of the satiety hormone leptin. meliordiscovery.com This results in hyperphagia, severe obesity, hyperinsulinemia, and insulin resistance. jax.orgpnas.org The ob/ob mouse is often used as a model for pre-diabetes and early-stage type 2 diabetes. meliordiscovery.compnas.org
db/db Mouse: This model has a mutation in the leptin receptor gene, which also leads to a phenotype of obesity, hyperphagia, and insulin resistance. nih.govanimalab.eu Unlike the ob/ob mouse, the db/db mouse on certain genetic backgrounds progresses to a more severe diabetic state with significant hyperglycemia and beta-cell failure. nih.gov
Zucker Fatty Rat (ZFR): Similar to the db/db mouse, the Zucker fatty rat has a mutation in the leptin receptor. sygnaturediscovery.com These rats become obese, hyperinsulinemic, and insulin resistant. plos.orgahajournals.orgahajournals.org The Zucker Diabetic Fatty (ZDF) rat is a sub-strain that progresses to overt type 2 diabetes with hyperglycemia and is a widely used model for studying diabetic complications. researchgate.netsygnaturediscovery.com
Interactive Table: Key Features of Genetically Modified Rodent Models
| Model | Genetic Defect | Key Phenotypic Characteristics |
| ob/ob Mouse | Leptin deficiency meliordiscovery.com | Hyperphagia, severe obesity, hyperinsulinemia, moderate insulin resistance. jax.orgpnas.org |
| db/db Mouse | Leptin receptor mutation nih.govanimalab.eu | Obesity, hyperphagia, severe insulin resistance, progressive hyperglycemia. sygnaturediscovery.com |
| Zucker Fatty Rat (ZFR/ZDF) | Leptin receptor mutation sygnaturediscovery.comresearchgate.net | Obesity, hyperinsulinemia, insulin resistance, hypertension (ZDF strain develops overt diabetes). plos.orgahajournals.orgsygnaturediscovery.com |
Functional and Metabolic Phenotyping in Vivo Studies
In vivo studies are indispensable for evaluating the physiological effects of potential insulin level modulators in a complex, whole-organism system. These studies utilize various animal models that replicate human metabolic states, including normal, obese, and diabetic conditions. The primary goal is to assess how a compound affects glucose homeostasis and insulin sensitivity in the context of interconnected physiological systems. physiology.orgbioscientifica.com
Key in vivo assays for functional and metabolic phenotyping include:
Glucose Tolerance Test (GTT): This is a fundamental test to assess how an animal model handles a glucose load. After administration of a test compound, an oral or intraperitoneal glucose challenge is given. Blood glucose levels are then monitored over a period of time. An effective insulin sensitizer (B1316253) or a compound that promotes insulin secretion will result in a more rapid clearance of glucose from the blood compared to a control group. bioscientifica.com
Insulin Tolerance Test (ITT): This test directly measures insulin sensitivity. Exogenous insulin is administered, and the subsequent rate of glucose clearance is measured. A faster decline in blood glucose levels in a compound-treated group compared to a control group indicates improved insulin sensitivity. bioscientifica.com
Hyperinsulinemic-Euglycemic Clamp: Considered the gold-standard for quantifying insulin sensitivity, this technique involves infusing insulin at a constant rate to achieve a hyperinsulinemic state. Simultaneously, glucose is infused at a variable rate to maintain normal blood glucose levels (euglycemia). physiology.org The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR signifies greater insulin sensitivity. nih.gov This method can distinguish between hepatic and peripheral insulin sensitivity. physiology.org
Analysis in Diabetic Animal Models: Compounds are often evaluated in genetic models of diabetes (e.g., db/db mice, which lack the leptin receptor) or chemically-induced models (e.g., streptozotocin-induced diabetes, which destroys pancreatic β-cells). mdpi.com In these models, researchers can assess a compound's ability to lower chronic hyperglycemia, improve insulin levels, and ameliorate dyslipidemia, providing crucial data on its therapeutic potential. mdpi.comresearchgate.net For instance, studies in streptozotocin-nicotinamide induced diabetic mice can help confirm the antihyperglycemic action of a compound and compare its efficacy to established drugs. mdpi.com
Throughout these studies, key metabolic parameters are measured to build a comprehensive profile of the compound's effect.
| Parameter | Description | Relevance in Compound Evaluation |
|---|---|---|
| Fasting Blood Glucose | Blood glucose concentration after a period of fasting (typically 6-8 hours in rodents). | Provides a baseline measure of glycemic control. Elevated levels are a hallmark of impaired glucose metabolism. |
| Fasting Plasma Insulin | Circulating insulin concentration after a period of fasting. | High levels may indicate insulin resistance (hyperinsulinemia), while low levels can suggest β-cell dysfunction. |
| Lipid Profile | Measurement of circulating triglycerides, total cholesterol, HDL, and LDL. | Assesses the compound's effect on dyslipidemia, a common comorbidity of insulin resistance and diabetes. |
| Glucose Infusion Rate (GIR) | The rate at which glucose must be infused to maintain euglycemia during a hyperinsulinemic clamp. nih.gov | A direct, quantitative measure of whole-body insulin sensitivity. physiology.org |
These in vivo phenotyping studies provide essential data on the efficacy of a potential insulin modulator, bridging the gap between in vitro findings and potential clinical application.
Omics Technologies and Systems Biology Approaches
The complexity of insulin signaling and resistance necessitates a systems-level understanding that goes beyond single-pathway analysis. Omics technologies—genomics, transcriptomics, and proteomics—coupled with systems biology approaches, provide a powerful framework for discovering novel drug targets, understanding disease mechanisms, and characterizing the systemic effects of insulin-modulating compounds.
Genomic, Transcriptomic, and Proteomic Profiling for Target Identification
Omics technologies enable the high-throughput analysis of genes, RNA transcripts, and proteins, offering a comprehensive snapshot of the molecular state of cells and tissues under various conditions. These approaches are crucial for identifying novel targets for insulin level modulators.
Genomics: While the genome itself is largely static, genetic studies help identify gene variants associated with an increased risk of type 2 diabetes and insulin resistance. This can point to pathways and proteins that are causally involved in disease development and could be targeted by new therapies. cam.ac.uk
Transcriptomics: Using techniques like RNA-sequencing, researchers can quantify the expression of thousands of genes simultaneously. nih.gov By comparing the transcriptomes of healthy versus insulin-resistant tissues (e.g., adipose, muscle, liver), scientists can identify differentially expressed genes that represent potential therapeutic targets. nih.gov For example, transcriptomic analyses have revealed the downregulation of genes involved in oxidative metabolism in the muscle of individuals with type 2 diabetes.
Proteomics: As proteins are the functional molecules and direct drug targets, proteomic profiling is particularly valuable. cam.ac.uk Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing changes in protein abundance or post-translational modifications (like phosphorylation) that are central to insulin signaling. cam.ac.ukacs.org Targeted proteomics can be used to define proteomic signatures of diabetes susceptibility, identifying proteins linked to visceral fat, inflammation, and muscle mass that could serve as both biomarkers and targets. ahajournals.org
| Omics Technology | Key Application in Target ID | Example Finding |
|---|---|---|
| Genomics (e.g., GWAS) | Identifies genetic loci associated with insulin resistance and T2D risk. cam.ac.uk | Discovery of gene variants in transcription factors that control pancreatic development or insulin signaling. |
| Transcriptomics (e.g., RNA-Seq) | Profiles gene expression changes in response to insulin or in insulin-resistant states. nih.govnih.gov | Identification of downregulated metabolic pathway genes in muscle tissue from diabetic patients. |
| Proteomics (e.g., Mass Spectrometry) | Quantifies protein abundance and post-translational modifications to identify dysregulated proteins. cam.ac.ukahajournals.org | Discovery of a proinflammatory protein signature in adipose tissue that correlates with insulin resistance. ahajournals.org |
By profiling key metabolic tissues, these technologies can uncover tissue-specific and systemic molecular signatures associated with insulin dysregulation, providing a rich source of potential targets for novel modulator compounds.
Integrated Multi-Omics Analyses for Systemic Insulin Resistance Characterization
While each omics layer provides valuable information, integrating them offers a more holistic and powerful approach to understanding complex diseases like insulin resistance. Multi-omics analysis combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the molecular interactions driving the disease state. bmj.com
This integrated approach allows researchers to:
Connect Genetic Predisposition to Functional Outcomes: By linking genetic variants (genomics) to changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic function, researchers can trace the entire information flow from the genome to the phenome. acs.org
Identify Key Regulatory Hubs and Drivers: Integrating different data types can reveal key driver genes or proteins whose dysregulation has widespread downstream effects. Network analyses of multi-omic data from adipose and muscle tissues have successfully identified cell-type-specific gene modules and key drivers underlying insulin resistance. nih.govresearchgate.net
Characterize Tissue-Specific Signatures: Insulin resistance is a multi-tissue disease. Multi-omics studies have been instrumental in characterizing the distinct molecular signatures of different adipose tissue depots (e.g., subcutaneous vs. visceral vs. epiploic). bmj.com For example, one study found that the epiploic adipose tissue showed the most profound differences in its methylome, transcriptome, and proteome between insulin-sensitive and insulin-resistant individuals, suggesting it plays a previously underappreciated role in systemic insulin resistance. bmj.com
The integration of these datasets provides an unprecedented ability to uncover the complex, interconnected networks that underlie insulin resistance, moving beyond isolated insights to a systemic understanding of the disease.
Computational Modeling of Insulin Regulatory Networks
The insulin signaling pathway is not a simple linear cascade but a complex, dynamic network with numerous feedback loops and crosstalk with other pathways. plos.orgnih.gov Computational modeling provides a powerful tool to simulate this complexity, analyze its behavior, and predict how it will respond to perturbations, such as the introduction of a modulator compound.
These models are typically built using a framework of ordinary differential equations (ODEs) that describe the rates of change of the concentrations of the various molecules in the network based on the principles of mass-action kinetics. plos.orgnih.gov By integrating experimental data from literature, these models can be refined and validated. nih.govresearchgate.net
Key applications of computational modeling include:
Simulating Glucose-Insulin Dynamics: Models can simulate the time course of plasma glucose and insulin concentrations during a GTT, helping to interpret experimental data and estimate key physiological parameters that are indicative of a normal or diabetic state. nih.govresearchgate.netjbr-pub.org.cn
Identifying Critical Network Components: Through techniques like sensitivity analysis, models can identify which components or reactions in the insulin signaling network have the most significant control over the system's output (e.g., translation initiation or glucose uptake). plos.org For instance, modeling has suggested that in the presence of insulin, a combination of PI3K and Rheb activity is critical for controlling inducible translation initiation. plos.org
Understanding Complex Interactions: Models can incorporate the interplay between insulin signaling and other processes, such as oxidative stress. nih.gov A model integrating these two pathways demonstrated that oxidative stress can have both up- and down-regulatory effects on insulin signaling, highlighting the complexity of their interaction. nih.gov
By providing a quantitative and dynamic framework, computational modeling complements experimental approaches, offering deeper insight into the regulation of insulin signaling and providing a unique paradigm for understanding how its malfunction leads to disease. plos.org
Key Molecular Pathways and Signaling Networks in Insulin Level Modulation
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway in Insulin (B600854) Action
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway stands as a central and indispensable cascade in mediating the metabolic effects of insulin. researchgate.net Following the binding of insulin to its cell surface receptor, a conformational change induces the phosphorylation of insulin receptor substrate (IRS) proteins. researchgate.net These phosphorylated IRS proteins then serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit. researchgate.netwjgnet.com The primary function of activated PI3K is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2), converting it into the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. researchgate.netwjgnet.com
The accumulation of PIP3 recruits the serine/threonine kinase Akt, also known as protein kinase B (PKB), to the cell membrane, where it is subsequently activated through phosphorylation. researchgate.netyuntsg.com Activated Akt is a critical node in the pathway, phosphorylating a diverse array of downstream targets that orchestrate the majority of insulin's metabolic actions. wjgnet.com
A cardinal role of the PI3K/Akt pathway is the regulation of glucose homeostasis. In key metabolic tissues such as skeletal muscle and adipose tissue, which are responsible for the bulk of insulin-stimulated glucose disposal, Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. mdpi.com This process is essential for facilitating the uptake of glucose from the bloodstream into the cells. mdpi.com In the liver, the PI3K/Akt pathway is crucial for suppressing hepatic glucose production by inhibiting the process of gluconeogenesis and concurrently promoting the synthesis of glycogen (B147801) for glucose storage. yuntsg.com Moreover, this pathway exerts control over lipid metabolism by stimulating the synthesis of fatty acids while inhibiting the breakdown of stored fats (lipolysis). mdpi.com
A breakdown or dysregulation in the PI3K/Akt signaling cascade is a well-established factor in the pathophysiology of insulin resistance. wjgnet.com Deficiencies at any point in this pathway can result in diminished glucose uptake and utilization by peripheral tissues, thereby contributing to the elevated blood glucose levels (hyperglycemia) that characterize type 2 diabetes. wjgnet.com
Interactive Data Table: Key Components of the PI3K/Akt Pathway
| Component | Function in Insulin Signaling | Key Research Findings |
| Insulin Receptor | Binds insulin, initiating the signaling cascade through autophosphorylation. | Binding induces conformational changes and tyrosine kinase activity. researchgate.net |
| IRS Proteins | Act as docking proteins that, when phosphorylated, recruit and activate PI3K. | Essential for transmitting the insulin signal from the receptor to intracellular effectors. researchgate.netwjgnet.com |
| PI3K | Catalyzes the formation of PIP3 from PIP2. | Its activation is a critical step for the downstream activation of Akt. researchgate.net |
| PIP3 | Second messenger that recruits Akt to the plasma membrane. | Levels are tightly regulated by phosphatases like PTEN. researchgate.net |
| Akt (PKB) | Serine/threonine kinase that phosphorylates numerous downstream targets. | Promotes GLUT4 translocation, suppresses gluconeogenesis, and influences lipid metabolism. wjgnet.commdpi.com |
| GLUT4 | Glucose transporter protein in muscle and adipose tissue. | Translocation to the cell surface is a key endpoint of the pathway for glucose uptake. mdpi.com |
AMP-activated Protein Kinase (AMPK) as a Metabolic Sensor and Modulator
AMP-activated protein kinase (AMPK) functions as a pivotal cellular energy sensor, playing a significant role in the modulation of insulin sensitivity. imrpress.comahajournals.org This enzyme is activated under conditions of cellular energy depletion, which are indicated by an elevated ratio of AMP to ATP, such as that occurring during physical exercise. frontiersin.orgoup.com Upon activation, AMPK orchestrates a metabolic switch, stimulating pathways that generate ATP while simultaneously inhibiting non-essential ATP-consuming processes to restore cellular energy homeostasis. oup.com
The interaction between the AMPK and insulin signaling pathways is intricate. Although both pathways converge on the stimulation of glucose uptake, evidence indicates a degree of crosstalk. For example, AMPK has been shown to phosphorylate certain components of the insulin signaling cascade, suggesting a modulatory role. frontiersin.org Due to its comprehensive effects on improving cellular metabolism and enhancing insulin sensitivity, AMPK remains a prominent area of investigation for metabolic disorders. imrpress.comahajournals.org
Interactive Data Table: Functions of AMPK in Insulin Level Modulation
| Cellular Process | Effect of AMPK Activation | Relevance to Insulin Sensitivity |
| Glucose Uptake | Stimulates GLUT4 translocation in skeletal muscle. dovepress.com | Increases glucose disposal from the blood, complementing insulin's action. frontiersin.org |
| Gluconeogenesis | Inhibits key enzymes in the liver. dovepress.com | Reduces hepatic glucose production, helping to lower blood glucose. |
| Fatty Acid Oxidation | Stimulates the breakdown of fatty acids for energy. oup.comdovepress.com | Reduces lipotoxicity and the accumulation of lipid species that cause insulin resistance. |
| Protein Synthesis | Inhibits the energy-intensive process of protein synthesis via mTORC1. | Conserves cellular energy, a key function of this metabolic sensor. |
Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic Regulation
Peroxisome proliferator-activated receptors (PPARs) comprise a family of nuclear receptors that act as ligand-activated transcription factors, holding a central position in the regulation of both lipid and glucose metabolism. mdpi.com The family consists of three primary isoforms—PPARα, PPARγ, and PPARβ/δ—each exhibiting a distinct pattern of tissue expression and a specific set of primary functions.
PPARγ is most abundantly expressed in adipose tissue, where it serves as a master regulator of adipogenesis (the formation of fat cells), lipid storage, and insulin sensitivity. The activation of PPARγ promotes the differentiation of preadipocytes into mature, functional adipocytes. These mature cells are more adept at sequestering circulating free fatty acids and storing them as triglycerides, thereby lowering the plasma levels of fatty acids that could otherwise contribute to insulin resistance in non-adipose tissues like the liver and skeletal muscle.
PPARα is predominantly located in tissues characterized by high rates of fatty acid catabolism, including the liver, heart, and skeletal muscle. mdpi.com When activated, PPARα upregulates the expression of genes involved in fatty acid uptake and oxidation, thus facilitating the use of lipids as an energy source and preventing their ectopic accumulation. mdpi.com PPARβ/δ is expressed more widely throughout the body and also participates in fatty acid oxidation and the regulation of glucose metabolism. mdpi.com
Interactive Data Table: Overview of PPAR Isoforms and their Metabolic Roles
| PPAR Isoform | Primary Tissue Expression | Key Functions | Impact on Insulin Sensitivity |
| PPARα | Liver, heart, skeletal muscle mdpi.com | Promotes fatty acid oxidation and ketogenesis. mdpi.com | Indirectly improves sensitivity by reducing lipid overload. |
| PPARγ | Adipose tissue | Regulates adipogenesis, promotes lipid storage. | Directly improves sensitivity by enhancing adipose tissue function and reducing circulating free fatty acids. |
| PPARβ/δ | Ubiquitous, including muscle and adipose tissue mdpi.com | Enhances fatty acid oxidation and energy expenditure. | Improves sensitivity by increasing lipid catabolism and regulating glucose metabolism. |
Mammalian Target of Rapamycin (B549165) (mTOR) Signaling in Glucose Metabolism and Beta-Cell Function
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central cellular sensor, integrating a variety of environmental cues such as nutrient availability, growth factor signals, and cellular energy status to direct processes of cell growth, proliferation, and metabolism. mTOR functions within two structurally and functionally distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).
mTORC1 is acutely sensitive to nutrients and growth factors like insulin and plays a primary role in promoting protein synthesis and cell growth. The role of mTORC1 in glucose metabolism is complex and context-dependent. While its acute activation is a normal and necessary component of the insulin signaling pathway, a state of chronic overactivation, often associated with nutrient excess and obesity, can trigger a negative feedback loop that ultimately dampens insulin signaling. This detrimental effect is mediated, in part, through the phosphorylation and subsequent inhibition of IRS-1, which impairs the upstream activation of the PI3K/Akt pathway.
In addition to its role in insulin target tissues, mTOR signaling is critically important for the function and mass of pancreatic beta-cells. It is involved in promoting the proliferation and survival of beta-cells and plays a role in modulating the secretion of insulin in response to glucose stimuli. However, similar to its effects in other tissues, the dysregulation of mTOR signaling can be harmful to beta-cells. While mTOR is required for the adaptive increase in beta-cell mass to compensate for insulin resistance, its sustained overactivation can lead to beta-cell stress, dysfunction, and eventual failure. This dual capacity of mTOR to both support normal beta-cell physiology and contribute to the pathogenesis of insulin resistance underscores the complexity of its signaling network.
Stress-Activated Protein Kinases (SAPK/JNK, p38 MAPK) and Inflammatory Pathways in Insulin Resistance
The stress-activated protein kinases (SAPKs), a subgroup of the mitogen-activated protein kinase (MAPK) family, include key members such as c-Jun N-terminal kinase (JNK) and p38 MAPK. wjgnet.com These kinases are activated by a wide range of cellular stressors, including exposure to inflammatory cytokines, oxidative stress, and nutrient overload, and are now firmly established as critical players in the development of insulin resistance. wjgnet.com
The state of chronic, low-grade inflammation that is a hallmark of obesity leads to the persistent activation of JNK and p38 MAPK in primary insulin-sensitive tissues, including adipose tissue, the liver, and skeletal muscle. mdpi.com Once activated, these stress kinases can disrupt insulin signaling through multiple mechanisms. A principal mechanism of interference is the direct phosphorylation of insulin receptor substrate (IRS) proteins, particularly IRS-1, on specific serine residues. wjgnet.com This serine phosphorylation event sterically hinders or prevents the necessary tyrosine phosphorylation of IRS-1 by the activated insulin receptor, effectively blocking the propagation of the insulin signal down to the PI3K/Akt pathway. wjgnet.com
The JNK1 isoform has been particularly implicated in the link between obesity and insulin resistance. mdpi.com Seminal studies using genetic knockout models in animals have demonstrated that the absence of JNK1 can provide protection against the onset of insulin resistance, even when challenged with a high-fat diet. mdpi.com In a similar vein, the activation of p38 MAPK has been shown to impair insulin signaling and lead to decreased glucose uptake in cells. frontiersin.org
The activation of these stress kinase pathways is frequently initiated by pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are secreted in excess by the inflamed adipose tissue characteristic of obesity. wjgnet.com This establishes a deleterious feedback loop where inflammation triggers the activation of stress kinases, which in turn exacerbates insulin resistance and can perpetuate the inflammatory state.
Renin-Angiotensin System Components (e.g., Angiotensin-(1-7) Axis) in Insulin Sensitivity
The renin-angiotensin system (RAS) is a classical hormonal cascade primarily recognized for its vital role in the regulation of blood pressure, and electrolyte and fluid balance. researchgate.netdovepress.com However, a growing body of research has uncovered its significant influence on metabolism and insulin sensitivity. The canonical RAS pathway culminates in the production of angiotensin II (Ang II), a peptide hormone that, beyond its potent vasoconstrictive properties, also contributes to the development of insulin resistance. mdpi.com Ang II has been shown to interfere with insulin signaling in peripheral tissues and to promote local inflammation and oxidative stress, both of which are detrimental to insulin action. mdpi.com
The mechanisms underlying the insulin-sensitizing effects of angiotensin-(1-7) are diverse. It has been demonstrated to enhance insulin-stimulated glucose uptake in skeletal muscle, afford protection to pancreatic beta-cells, and attenuate inflammation and oxidative stress. researchgate.netdovepress.commdpi.com The recognized metabolic benefits of certain classes of antihypertensive medications, such as ACE inhibitors and angiotensin receptor blockers (ARBs), in reducing the incidence of new-onset type 2 diabetes are thought to be, at least in part, due to their ability to shift the balance of the RAS away from the Ang II axis and towards the protective angiotensin-(1-7) axis. mdpi.com Therefore, the dynamic interplay between the different arms of the renin-angiotensin system is a critical determinant of insulin sensitivity.
Emerging Sources and Novel Strategies for Insulin Level Modulator Compounds
Bioactive Compounds from Natural Sources with Insulin (B600854) Modulatory Potential
Nature has long been a source of medicinal agents. Modern scientific investigation is now validating the traditional use of many natural products and identifying the specific bioactive compounds responsible for their therapeutic effects, including the modulation of insulin levels.
Polysaccharides, which are long-chain carbohydrates, derived from various medicinal organisms have demonstrated significant potential in managing metabolic health.
Mushroom Polysaccharides: A number of mushroom species have been studied for their anti-diabetic properties. Polysaccharides from mushrooms like Grifola frondosa, Lentinus edodes, Auricularia auricula, and Dictyophora indusiata have been shown to improve lipid metabolism, increase liver glycogen (B147801) synthesis, and reduce insulin resistance. frontiersin.org These polysaccharides can modulate the insulin signaling pathway by influencing key molecules such as insulin receptor substrate (IRS), protein kinase B (Akt), and others. frontiersin.org For instance, a polysaccharide from Grifola frondosa (GFP-W) improved insulin resistance in cells by affecting the expression of IRS1, PI3K, and GLUT-4. unirioja.es Similarly, polysaccharides from Inonotus obliquus significantly increased glucose uptake in liver cells. unirioja.es Furthermore, certain mushroom polysaccharides can alter the gut microbiota, leading to an increase in beneficial bacteria and short-chain fatty acids, which in turn improves insulin sensitivity. frontiersin.orgnih.gov Research on polysaccharides from Morchella esculenta (MEP) in animal models showed a reduction in hyperglycemia and hyperlipidemia, along with improved insulin sensitivity and a beneficial modulation of gut bacteria. frontiersin.org
Plant-Derived Polysaccharides: Polysaccharides from medicinal plants are also a major focus of research. For example, polysaccharides from different species of Dendrobium have been shown to lower blood glucose levels and increase serum insulin levels in animal studies. nih.gov These effects are linked to the protection of pancreatic β-cells and a reduction in liver insulin resistance. nih.gov Polysaccharides from medicinal and food homologous plants (MFHPs) can improve type 2 diabetes by modulating the gut flora to increase short-chain fatty acids and promote the secretion of glucagon-like peptide-1 (GLP-1). nih.gov
Plants are a rich reservoir of diverse chemical compounds, many of which exhibit insulin-modulating properties. These phytochemicals act through various mechanisms to improve metabolic health. jptcp.com
Polyphenols, Flavonoids, and Tannins: These compounds are abundant in fruits, vegetables, and other plant-based foods. mdpi.com They have been shown to enhance insulin sensitivity, improve beta-cell function, inhibit carbohydrate-digesting enzymes, and reduce inflammation and oxidative stress. mdpi.com For instance, flavonoids can lower blood sugar and improve glucose metabolism in the liver. ijsrtjournal.com Tea, which is high in tannins, may contribute to insulin-sensitizing and anti-inflammatory actions. mdpi.com
Alkaloids, Terpenoids, and Glycosides: These classes of phytochemicals have also demonstrated significant anti-diabetic potential. jptcp.com They can work by enhancing insulin secretion and inhibiting the production of glucose in the bloodstream. ijsrtjournal.com
The synergistic effects of these various phytochemicals are also being explored, with the idea that combining different compounds could lead to more effective management of metabolic dysfunction. rijournals.com
Essential oils, the aromatic compounds found in many plants, are gaining attention for their potential role in metabolic health, largely due to their antioxidant properties.
Mechanisms of Action: Essential oils can modulate various signaling pathways related to glucose metabolism, such as the MAPK and GLUT4 pathways. xiahepublishing.coma-star.edu.sg They have been shown to increase insulin levels and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). xiahepublishing.coma-star.edu.sg By scavenging free radicals and reducing oxidative stress, essential oils can help protect against the cellular damage associated with metabolic disorders. nih.gov Hyperglycemia increases oxidative stress, which contributes to the development of diabetes complications by generating more free radicals and decreasing antioxidant enzymes. nih.gov
Specific Essential Oils: Research has highlighted several essential oil compounds with strong anti-diabetic effects, including cinnamaldehyde, carvacrol, zingerone, and others. a-star.edu.sg A study on hyperinsulinemic horses found that supplementation with a blend of essential oils improved insulin sensitivity and altered the plasma metabolome in a way that is consistent with improved insulin action. These oils can also inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, thereby slowing down glucose absorption. xiahepublishing.com
Plant-Derived Compounds and Phytochemicals
Multi-Targeting Strategies for Complex Metabolic Dysfunctions
Metabolic diseases like type 2 diabetes are complex, involving multiple physiological pathways and organ systems. nih.gov This complexity has led to the development of multi-targeting strategies that aim to address several aspects of the disease simultaneously.
Current treatments for metabolic syndrome often involve polypharmacy, which can lead to issues with patient adherence and drug interactions. nih.gov Therefore, there is growing interest in developing single molecules or combination therapies that can act on multiple targets. nih.gov
Some existing drugs, such as metformin (B114582) and thiazolidinediones (TZDs), already exhibit multi-target effects. nih.gove-dmj.org TZDs, for example, enhance insulin sensitivity in multiple tissues by activating PPARγ, a nuclear receptor that regulates genes involved in glucose and lipid metabolism. e-dmj.org
Future strategies may focus on developing drugs that can simultaneously improve insulin secretion, enhance insulin sensitivity in various tissues, and protect against the long-term complications of metabolic dysfunction. e-dmj.org For instance, nutraceuticals like curcumin (B1669340) have shown the ability to interact with multiple targets, including activating PPARs and inhibiting inflammatory pathways, making them promising candidates for multi-target therapies. mdpi.com The restoration of insulin signaling through anti-diabetic drugs is a key strategy to lessen the neurodegeneration that can be induced by obesity. frontiersin.org
Artificial Intelligence and Machine Learning in Insulin Modulator Discovery
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, including the search for new insulin modulators. These technologies can analyze vast datasets to identify potential drug candidates and predict their efficacy.
Accelerating Discovery: AI and ML algorithms can screen massive libraries of compounds to find those with the potential to modulate insulin signaling or beta-cell function. umich.edu This significantly speeds up the initial stages of drug discovery. For example, machine learning has been used to identify novel anti-diabetic peptides that are short, distinct from human signaling peptides, and capable of modulating glucose uptake. mdpi.com
Predictive Modeling: ML models can predict the onset of diabetes and identify individuals at high risk. nih.gov They can also be used to develop personalized treatment strategies by predicting how a patient will respond to a particular therapy. nih.gov For instance, an AI-discovered peptide network from Pisum sativum, designated NRT_N0G5IJ, was shown to increase glucose uptake in human skeletal muscle cells and was subsequently validated in animal and human studies. mdpi.com
High-Throughput Screening: AI is being integrated with high-throughput screening methods to test the effects of thousands of compounds on cells. umich.edu This allows for the rapid identification of molecules that can protect or restore the function of insulin-producing beta-cells. umich.edu
The application of AI and ML offers a powerful approach to navigating the complexity of metabolic diseases and discovering the next generation of insulin level modulators. mdpi.comresearchgate.net
Future Perspectives in Insulin Level Modulator Research
Unraveling Novel Molecular Targets and Mechanistic Interactions
The intricate signaling pathways that govern insulin (B600854) secretion and action present a rich landscape for the discovery of novel therapeutic targets. nih.govjci.org Research continues to uncover new molecules and mechanisms that play crucial roles in maintaining glucose homeostasis.
One area of intense investigation is the identification of new genes and proteins involved in insulin secretion from pancreatic beta cells. nih.govoup.com By correlating gene expression in human islets with insulin secretion levels, researchers can pinpoint novel candidate genes that may serve as future drug targets. oup.com
Beyond the beta cell, understanding the molecular mechanisms of insulin action in target tissues like the liver, muscle, and adipose tissue is paramount. pnas.orgphysiology.org Insulin initiates its effects by binding to its receptor on the cell surface, triggering a cascade of intracellular signaling events. jci.organnualreviews.org Key players in this pathway include the insulin receptor substrate (IRS) proteins, phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B). pnas.orgresearchgate.net
Recent discoveries have shed light on previously underappreciated aspects of insulin signaling. For instance, the transcription factor ADD-1/SREBP-1c has been identified as a critical mediator of insulin's effects on gene expression in liver and adipose tissues. pnas.org Additionally, the discovery of a novel insulin inhibitory receptor, named inceptor, has opened up new possibilities for therapies aimed at protecting and regenerating beta cells. technologynetworks.com Blocking inceptor function has been shown to increase the sensitivity of beta cells to insulin signaling. technologynetworks.com
The table below summarizes some of the key molecular targets currently being investigated for the modulation of insulin levels.
| Target Category | Specific Target | Function in Insulin Regulation | Reference |
| Beta Cell Signaling | ATP-sensitive potassium (KATP) channels | Regulate insulin secretion in response to glucose. | nih.gov |
| Cyclic AMP (cAMP) | Potentiates glucose-induced insulin secretion. | nih.gov | |
| Dipeptidyl peptidase-4 (DPP-4) | Degrades incretin (B1656795) hormones that stimulate insulin release. | nih.gov | |
| Glucagon-like peptide-1 (GLP-1) receptor | Mediates the insulinotropic effects of GLP-1. | nih.gov | |
| Insulin Receptor Signaling | Insulin Receptor Tyrosine Kinase | Initiates the intracellular signaling cascade upon insulin binding. | jci.organnualreviews.org |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Dephosphorylates and inactivates the insulin receptor. | jci.org | |
| Akt/Protein Kinase B | A key downstream kinase that mediates many of insulin's metabolic effects. | researchgate.net | |
| Gene Expression | ADD-1/SREBP-1c | A transcription factor that regulates genes involved in lipid and glucose metabolism in response to insulin. | pnas.org |
| FOXO1 | A transcription factor that is inhibited by insulin signaling, leading to decreased gluconeogenesis. | nih.gov | |
| Novel Receptors | Inceptor | An insulin inhibitory receptor found on beta cells. | technologynetworks.com |
| Angiotensin-converting enzyme 2 (ACE2) | A potential novel target for the drug sitagliptin, with effects on insulin secretion and resistance. |
Refinement of Preclinical Models for Enhanced Predictivity
To bridge the gap between preclinical and clinical success, there is a critical need to refine existing animal models and develop new ones that more accurately predict human responses to insulin level modulators. ku.dknih.gov While rodent models have been the cornerstone of diabetes research, their physiological and metabolic differences from humans can limit their translational value. researchgate.netwjgnet.com
Efforts are underway to develop more predictive animal models. Genetically engineering larger animals, such as pigs, to mimic human diabetes is a promising approach. wjgnet.com These porcine models can be tailored to develop specific types of diabetes and may better recapitulate the complexities of the human disease, including associated complications. wjgnet.com
In addition to in vivo models, the development of advanced in vitro systems is crucial. Three-dimensional (3D) islet microtissues, created from primary human islets, offer a more physiologically relevant platform for studying islet function and testing the efficacy of new drugs compared to traditional 2D cell cultures. insphero.com These microtissues can be maintained for long-term experiments and can be used to model islet dysfunction seen in type 2 diabetes. insphero.com
Furthermore, the use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, allows for the study of human-specific aspects of diabetes and the evaluation of therapies in a more human-like context.
The table below outlines various preclinical models used in insulin modulator research, highlighting their applications and limitations.
| Model Type | Specific Example(s) | Key Applications | Limitations | Reference |
| Chemically-Induced Rodent Models | Streptozotocin- or alloxan-induced diabetes in rats and mice | Studying beta-cell toxicity and insulin deficiency. | Can have off-target effects and high mortality in larger animals. Does not fully mimic the progressive nature of human diabetes. | wjgnet.comnih.gov |
| Genetically Engineered Rodent Models | db/db mice, ob/ob mice | Modeling obesity, insulin resistance, and type 2 diabetes. | May not fully recapitulate all aspects of human metabolic syndrome. | |
| Diet-Induced Rodent Models | High-fat diet-fed rats and mice | Inducing obesity, insulin resistance, and glucose intolerance. | The metabolic phenotype can vary depending on the diet composition and rodent strain. | |
| Genetically Engineered Large Animal Models | Transgenic pigs expressing genes related to diabetes. | Studying the development of diabetes and its complications in a model more physiologically similar to humans. | Technically challenging and costly to develop and maintain. | wjgnet.com |
| 3D In Vitro Models | 3D InSight™ Human Islet Microtissues | High-throughput screening of compounds, studying islet dysfunction in a controlled environment. | Lacks the systemic interactions of a whole organism. | insphero.com |
| Humanized Mouse Models | Immunodeficient mice engrafted with human immune cells or pancreatic islets. | Studying human-specific immune responses in type 1 diabetes, evaluating cell-based therapies. | The engrafted human cells may not fully function as they would in a human body. |
Q & A
Q. How can researchers balance open science principles with intellectual property concerns in modulator development?
- Methodology: Utilize delayed open-access models for sensitive data (e.g., structure-activity relationships). Collaborate via consortia (e.g., IMIDIA for β-cell research) to pool resources while protecting patents. Reference the CARE 4BIO framework for ethical data sharing in clinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
